Technical Whitepaper: Synthesis, Characterization, and Application of N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycine
Technical Whitepaper: Synthesis, Characterization, and Application of N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycine
Executive Summary & Mechanistic Rationale
In modern medicinal chemistry and bioconjugation, the 1,2,3-benzotriazin-4(3H)-one motif serves as a highly privileged, stable heterocyclic scaffold. Historically recognized for its utility in peptide synthesis and as a bioisostere in agrochemical development (1[1]), this core can be functionalized to create advanced peptidomimetics.
This technical guide details the synthesis and characterization of N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycine . By functionalizing the N-3 position of the benzotriazine ring with an acetyl linker conjugated to a glycine moiety, researchers generate a versatile building block. The retrosynthetic disconnection of this target molecule naturally cleaves the amide bond, revealing two primary precursors: a protected glycine ester and (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid (CAS 97609-01-3), a commercially available and highly sought-after synthetic intermediate (2[2], 3[3]).
Causality in Synthetic Design
The strategic choice of a tert-butyl protecting group for the glycine nucleophile is critical. It provides an orthogonal protection strategy, allowing the amide coupling to proceed under basic conditions (DIPEA) while enabling subsequent global deprotection under mildly acidic conditions (TFA/DCM). This prevents the basic hydrolysis that would otherwise cleave the newly formed amide bond or degrade the sensitive benzotriazinone core (4[4]).
Synthetic Workflow
Fig 1. Synthetic workflow for N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycine.
Quantitative Reagent Summary
Table 1: Stoichiometry and Equivalents for Amide Coupling
| Reagent | MW ( g/mol ) | Equivalents | Mass/Vol | Function |
| (4-Oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid | 205.17 | 1.00 | 205 mg | Core Scaffold |
| H-Gly-OtBu·HCl | 167.63 | 1.10 | 184 mg | Nucleophile |
| HATU | 380.23 | 1.10 | 418 mg | Coupling Agent |
| DIPEA | 129.24 | 3.00 | 522 µL | Non-nucleophilic Base |
| DMF (Anhydrous) | N/A | N/A | 5.0 mL | Solvent |
Self-Validating Experimental Protocols
As a standard of high-fidelity chemical synthesis, the following protocols are designed as self-validating systems. Built-in In-Process Controls (IPCs) ensure that each chemical transformation is verified before proceeding, eliminating downstream contamination.
Protocol 4.1: Precursor Synthesis (CAS 97609-01-3)
(Note: This step is only required if starting from the unfunctionalized core (5[5]). Otherwise, proceed to 4.2).
-
Alkylation: Dissolve 1,2,3-benzotriazin-4(3H)-one (1.0 eq) in anhydrous DMF. Add K₂CO₃ (1.5 eq) and stir for 15 minutes. Dropwise, add ethyl bromoacetate (1.1 eq). Stir at room temperature for 12 hours.
-
Hydrolysis: Extract the intermediate ester into EtOAc, wash with brine, and concentrate. Dissolve the crude ester in a 1:1 mixture of THF and MeOH. Add 1M NaOH (2.0 eq) and stir for 2 hours.
-
Isolation: Acidify the aqueous layer with 1M HCl to pH 2. The product, (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid, will precipitate as a white/tan solid. Filter and dry under a vacuum.
Protocol 4.2: HATU-Mediated Amide Coupling
Causality: HATU is selected over standard carbodiimides (e.g., EDC) due to its superior kinetics and ability to efficiently activate sterically encumbered carboxylic acids via an active HOAt ester intermediate.
-
Activation: In an oven-dried flask under N₂, dissolve (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid (205 mg, 1.0 mmol) and HATU (418 mg, 1.1 mmol) in anhydrous DMF (5.0 mL). Add DIPEA (522 µL, 3.0 mmol). Stir for 15 minutes to allow full formation of the active ester.
-
Coupling: Add H-Gly-OtBu·HCl (184 mg, 1.1 mmol) in one portion. Stir the reaction mixture at room temperature for 4 hours.
-
IPC (Self-Validation): Perform a Kaiser (ninhydrin) test on a micro-aliquot. A negative result (yellow color) confirms the complete consumption of the primary amine. Do not proceed to workup if the test is positive (blue/purple).
-
Workup: Dilute with EtOAc (30 mL). Wash sequentially with 5% aqueous citric acid (to remove unreacted amine and DIPEA), saturated NaHCO₃ (to remove unreacted acid and HOAt), and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
Protocol 4.3: Global Deprotection (Acidolysis)
Causality: Triisopropylsilane (TIPS) is added as a carbocation scavenger to prevent the cleaved tert-butyl cations from re-alkylating the electron-rich regions of the benzotriazine core.
-
Cleavage: Dissolve the intermediate tert-butyl ester in a cleavage cocktail of DCM / TFA / TIPS (ratio 47:50:3 v/v, 10 mL).
-
Monitoring: Stir at room temperature for 2 hours. IPC: Monitor via LC-MS until the mass of the starting material is completely replaced by the [M+H]+ of the target free acid.
-
Isolation: Evaporate the volatiles under a stream of N₂. Triturate the resulting residue with ice-cold diethyl ether to precipitate the highly pure N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycine . Centrifuge, decant the ether, and dry the pellet under a high vacuum.
Analytical Characterization
To ensure E-E-A-T standards, the synthesized compound must be rigorously validated against the expected spectral parameters outlined below.
Table 2: Expected Analytical Data for Target Compound
| Analytical Method | Parameter | Expected Value / Shift | Structural Assignment |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm) | 8.85 (t, 1H, J = 5.8 Hz) | Amide NH (Glycine linkage) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm) | 8.20 – 7.80 (m, 4H) | Aromatic protons (Benzotriazine core) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm) | 5.15 (s, 2H) | N-CH₂-CO (Acetyl linker) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm) | 3.85 (d, 2H, J = 5.8 Hz) | NH-CH₂-COOH (Glycine α -protons) |
| HRMS (ESI-TOF) | [M+H]⁺ | 263.0775 (Calculated) | Formula: C₁₁H₁₁N₄O₄⁺ |
| HPLC (C18 Column) | Purity (%) | > 98.0% | UV detection at 254 nm |
Applications in Drug Development
The resulting N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycine construct is a highly valuable intermediate. The terminal carboxylic acid of the glycine moiety can be further activated for conjugation to complex targeting ligands, such as monoclonal antibodies in Antibody-Drug Conjugates (ADCs), or incorporated into larger solid-phase peptide synthesis (SPPS) workflows to generate enzyme-resistant peptidomimetics.
References
- ResearchGate. "The bold legacy of Emil Fischer".
- ChemicalCell. "(4-Oxo-1,2,3-Benzotriazin-3(4H)-Yl)Acetic Acid CAS NO 97609-01-3".
- Santa Cruz Biotechnology. "(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid | CAS 97609-01-3".
- Guidechem. "1,2,3-BENZOTRIAZIN-4(3H)-ONE 90-16-4 wiki".
- DergiPark. "Optimization of synthetic route to PNA-T-OH monomers".
